molecular formula C47H90O6 B050606 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol CAS No. 115144-39-3

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Cat. No.: B050606
CAS No.: 115144-39-3
M. Wt: 751.2 g/mol
InChI Key: AMXRERGJDVUTMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and palmitic acid . The reaction typically involves the use of glycerol as a starting material, which undergoes esterification with myristic acid and palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include myristic acid, palmitic acid, and various glycerol derivatives. These products are often used in further chemical synthesis or as intermediates in the production of other compounds .

Scientific Research Applications

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include interactions with membrane lipids and proteins, which can modulate their activity and function .

Comparison with Similar Compounds

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be compared with other similar compounds such as:

    1,2-Dimyristoyl-sn-glycero-3-phosphocholine: This compound is also a lipid but contains a phosphocholine head group instead of a palmitoyl group.

    1,2-Dimyristoyl-3-stearoyl-rac-glycerol: Similar to this compound but contains stearic acid instead of palmitic acid.

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains two palmitic acid groups and a phosphocholine head group.

The uniqueness of this compound lies in its specific combination of myristic acid and palmitic acid, which imparts distinct physical and chemical properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXRERGJDVUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H90O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394142
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60138-13-8
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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